![molecular formula C23H21N3O3 B2981546 3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-19-9](/img/structure/B2981546.png)
3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the desired configuration and the specific reactions used. It’s important to note that the synthesis of complex organic molecules often requires careful planning and optimization to ensure the correct product is obtained .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the phenol group might participate in reactions involving its hydroxyl group, while the pyridinyl group might undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .Scientific Research Applications
Scientific Research Applications of 3-(7-Ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Anticancer Activity: The compound’s structure, which includes a pyrazolo[1,5-c][1,3]oxazine ring, is similar to that of molecules with known anticancer properties. The fused pyrazole ring can potentially inhibit topoisomerase II alpha, an enzyme crucial for DNA replication and cell division in cancer cells .
CDK2 Inhibition: CDK2 (Cyclin-Dependent Kinase 2) is a key protein in the regulation of the cell cycle. Derivatives of pyrazolo[1,5-c][1,3]oxazine have been investigated as CDK2 inhibitors, which could lead to the development of new cancer therapies .
Antimicrobial Potential: Compounds with a similar heterocyclic structure have shown good antimicrobial potential. This suggests that our compound could be developed into a new class of antibiotics to combat resistant bacterial strains .
Fluorescence Imaging: Pyrazolo[1,5-a]pyrimidines-based fluorophores, which share structural similarities with our compound, have been used in fluorescence imaging. This application could be useful in biological research and medical diagnostics .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of DNA and the division of cells . The downstream effects of this disruption can include apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. In particular, it has been shown to have cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces alterations in cell cycle progression and apoptosis within HCT cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(7-ethoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-28-21-11-6-9-17-20-14-19(15-7-5-8-16(27)13-15)25-26(20)23(29-22(17)21)18-10-3-4-12-24-18/h3-13,20,23,27H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMDBNLUNMSBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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